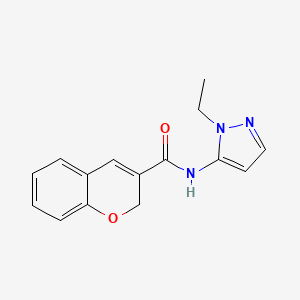
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as EPC, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential therapeutic applications. EPC is a heterocyclic compound that consists of a pyrazole ring and a chromene ring. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its yield is typically high. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide. One area of focus is the development of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide and its potential therapeutic applications.
合成法
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 3-acetylchromone with 2-ethylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-hydroxycoumarin with 2-ethylpyrazole in the presence of a base such as sodium hydride. The yield of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide obtained using these methods is typically high, making them suitable for large-scale production.
科学的研究の応用
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anticancer, and antifungal properties. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been tested in vitro and in vivo, and the results have been promising. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have antifungal activity against various strains of fungi.
特性
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-14(7-8-16-18)17-15(19)12-9-11-5-3-4-6-13(11)20-10-12/h3-9H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSUVKGGQJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)

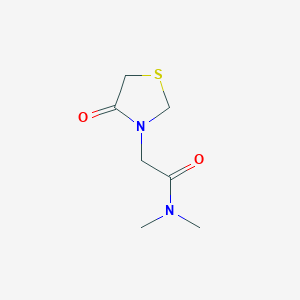

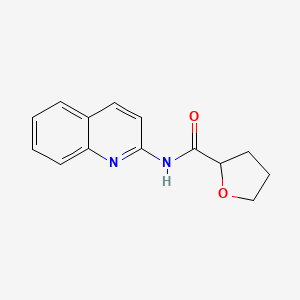
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
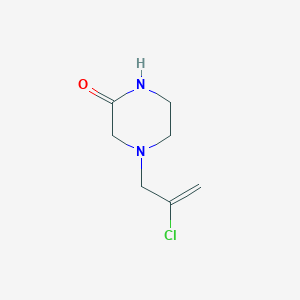
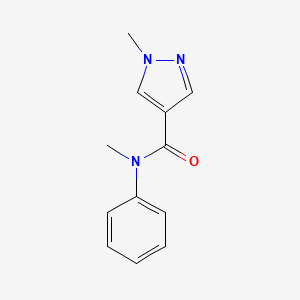
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)